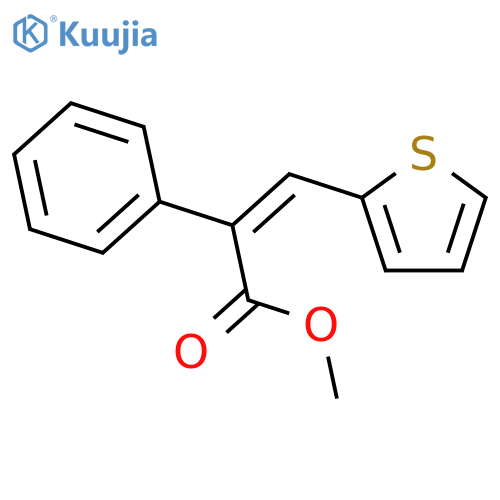

Cas no 30302-64-8 (Methyl 2-phenyl-3-(thiophen-2-yl)acrylate)

30302-64-8 structure

商品名:Methyl 2-phenyl-3-(thiophen-2-yl)acrylate

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-phenyl-3-(thiophen-2-yl)acrylate

- Benzeneacetic acid, a-(2-thienylmethylene)-, methyl ester, (E)-

- METHYL 2-PHENYL-3-(2-THIENYL)ACRYLATE

- methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate

- 2-(E)-(2-carbomethoxystyryl)thiophen

- methyl E-3-(2-thienyl)-2-phenylacrylate

- AKOS005071054

- J-522059

- (E)-methyl 2-phenyl-3-(thiophen-2-yl)acrylate

- methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate

- 30302-64-8

- 7R-0295

- methyl (E)-2-phenyl-3-thiophen-2-ylprop-2-enoate

- Benzeneacetic acid, alpha-(2-thienylmethylene)-, methyl ester, (alphaE)-

- MFCD03001283

- Methyl (E)-2-phenyl-3-(2-thienyl)-2-propenoate

-

- MDL: MFCD03001283

- インチ: InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+

- InChIKey: WFKFCKVQAHHJOW-JLHYYAGUSA-N

- ほほえんだ: COC(=O)/C(=C/C1=CC=CS1)/C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 244.05600

- どういたいしつりょう: 244.05580079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- ゆうかいてん: 81-83°C

- PSA: 54.54000

- LogP: 3.46170

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate セキュリティ情報

- 危険レベル:IRRITANT

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M339275-500mg |

Methyl 2-Phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | 500mg |

$ 185.00 | 2022-06-03 | ||

| Alichem | A169004013-5g |

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | 95% | 5g |

$555.44 | 2023-09-02 | |

| abcr | AB158301-1 g |

Methyl 2-phenyl-3-(2-thienyl)acrylate; . |

30302-64-8 | 1 g |

€260.30 | 2023-07-20 | ||

| abcr | AB158301-10 g |

Methyl 2-phenyl-3-(2-thienyl)acrylate; . |

30302-64-8 | 10 g |

€1,131.70 | 2023-07-20 | ||

| abcr | AB158301-5g |

Methyl 2-phenyl-3-(2-thienyl)acrylate; . |

30302-64-8 | 5g |

€696.70 | 2025-02-19 | ||

| A2B Chem LLC | AB39233-25g |

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | >95% | 25g |

$2313.00 | 2024-04-20 | |

| A2B Chem LLC | AB39233-5g |

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | >95% | 5g |

$737.00 | 2024-04-20 | |

| A2B Chem LLC | AB39233-10mg |

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| Chemenu | CM275306-5g |

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | 95% | 5g |

$490 | 2021-08-18 | |

| TRC | M339275-100mg |

Methyl 2-Phenyl-3-(thiophen-2-yl)acrylate |

30302-64-8 | 100mg |

$ 65.00 | 2022-06-03 |

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

30302-64-8 (Methyl 2-phenyl-3-(thiophen-2-yl)acrylate) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30302-64-8)Methyl 2-phenyl-3-(thiophen-2-yl)acrylate

清らかである:99%

はかる:5g

価格 ($):471.0